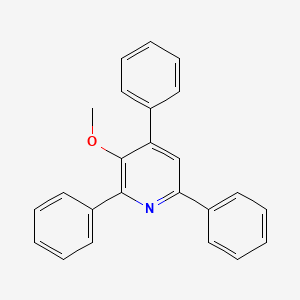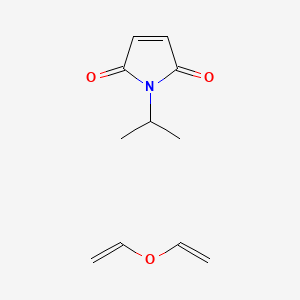
ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione is a compound that combines the structural features of ethenoxyethene and 1-propan-2-ylpyrrole-2,5-dione Ethenoxyethene is known for its applications in polymer chemistry, while 1-propan-2-ylpyrrole-2,5-dione is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione involves the combination of ethenoxyethene and 1-propan-2-ylpyrrole-2,5-dione through specific reaction conditions. Ethenoxyethene can be synthesized by the polymerization of ethylene oxide, while 1-propan-2-ylpyrrole-2,5-dione can be prepared through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Ethenoxyethene: Known for its applications in polymer chemistry.
1-propan-2-ylpyrrole-2,5-dione: A derivative of pyrrole with potential bioactive properties.
Uniqueness
Ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its individual components. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
29465-94-9 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
ethenoxyethene;1-propan-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H9NO2.C4H6O/c1-5(2)8-6(9)3-4-7(8)10;1-3-5-4-2/h3-5H,1-2H3;3-4H,1-2H2 |
InChIキー |
WHHPKNSLJBQSKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C=CC1=O.C=COC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


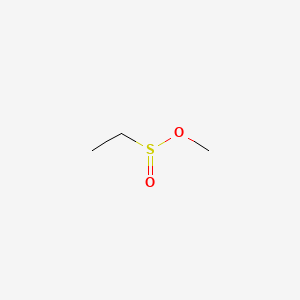
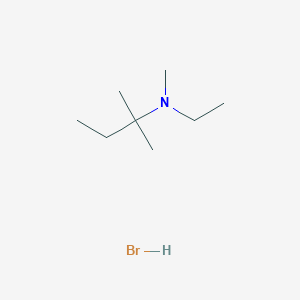
![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
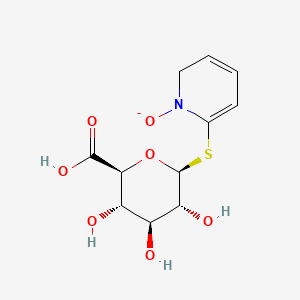
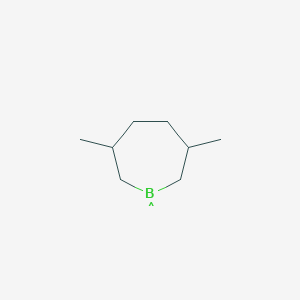
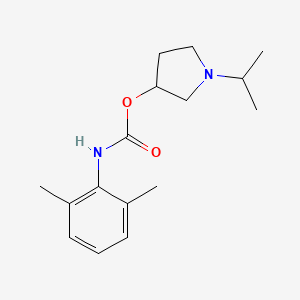

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
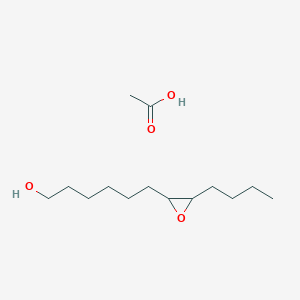
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
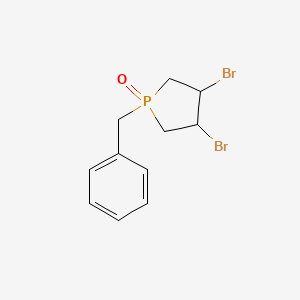
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
